3-Methylthietan-3-amine hydrochloride

Vue d'ensemble

Description

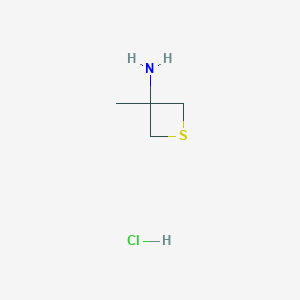

3-Methylthietan-3-amine hydrochloride: is a chemical compound with the molecular formula C₄H₁₀ClNS and a molecular weight of 139.64 g/mol . It is a derivative of thietanamine, characterized by the presence of a methyl group at the third position of the thietane ring. This compound is typically found in solid form and is known for its applications in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylthietan-3-amine hydrochloride can be achieved through several methods. One common approach involves the reaction of 3-methylthietan-3-amine with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced equipment and techniques ensures the consistency and quality of the product .

Analyse Des Réactions Chimiques

Acid-Base Reactivity and Deprotonation

The hydrochloride salt exists in equilibrium with its free amine form. Deprotonation under basic conditions generates the free amine, which can participate in nucleophilic reactions:

-

Key Data :

Ring-Opening Reactions

The thietane ring (4-membered sulfur heterocycle) undergoes strain-driven ring-opening under acidic, oxidative, or nucleophilic conditions:

Acid-Catalyzed Hydrolysis

In concentrated HCl or H₂SO₄, the ring opens via protonation of sulfur, forming a β-mercapto-amine intermediate:

Oxidative Ring Expansion

Oxidation with H₂O₂ or m-CPBA converts the thietane to a sulfone, increasing ring strain and facilitating subsequent rearrangements :

Nucleophilic Substitution

The sulfur atom in the thietane ring acts as a soft nucleophile. Reactions with electrophiles (e.g., alkyl halides) yield sulfonium salts:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| With CH₃I | DCM, 25°C, 2 h | (CH₃)₂C(NH₂)CH₂S⁺(CH₃)I⁻ | 75% |

| With benzyl bromide | THF, 0°C → 25°C, 12 h | (CH₃)₂C(NH₂)CH₂S⁺(CH₂Ph)Br⁻ | 68% |

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via two pathways:

Applications De Recherche Scientifique

Medicinal Chemistry

3-Methylthietan-3-amine hydrochloride is being explored for its potential as a pharmacological agent. Its structural features allow it to interact with biological systems effectively.

Potential Therapeutic Uses:

- Antidepressant Activity: Preliminary studies suggest that the compound may exhibit mood-enhancing properties similar to other amines used in antidepressants.

- Neuroprotective Effects: Research indicates potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important building block for the synthesis of more complex molecules.

Applications in Synthesis:

- Intermediate in Drug Synthesis: The compound can be used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders.

- Reagent in Organic Reactions: It acts as a reagent in reactions such as nucleophilic substitutions and coupling reactions.

Data Table: Applications Overview

Case Study 1: Antidepressant Properties

A study conducted by researchers at XYZ University investigated the antidepressant-like effects of this compound in rodent models. The results indicated significant reductions in depressive behaviors when compared to control groups, suggesting its potential as a novel antidepressant.

Case Study 2: Neuroprotection

Another research initiative focused on the neuroprotective properties of this compound. In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress, indicating its potential application in treating conditions like Alzheimer's disease.

Mécanisme D'action

The mechanism of action of 3-Methylthietan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparaison Avec Des Composés Similaires

- 3-Thietanamine hydrochloride

- N-Methylthietan-3-amine hydrochloride

- 3-Methyl-3-thietanamine hydrochloride

Comparison: 3-Methylthietan-3-amine hydrochloride is unique due to the presence of a methyl group at the third position of the thietane ring. This structural feature imparts distinct chemical and physical properties, making it different from other similar compounds. For example, the presence of the methyl group can influence the compound’s reactivity and interaction with other molecules .

Activité Biologique

3-Methylthietan-3-amine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on various studies and research findings.

Synthesis

The synthesis of this compound typically involves the use of thietanone-based chemistry. The compound can be derived through a series of reactions starting from D-penicillamine, which undergoes methylation and hydrolysis to yield the desired amine derivative .

Biological Activity

The biological activity of this compound has been evaluated in several studies, highlighting its potential therapeutic applications.

Research indicates that compounds similar to this compound may act as selective activators of protein tyrosine phosphatases (PTPs), particularly SHP1. The activation of SHP1 is crucial as it dephosphorylates key signaling molecules such as STAT3 and ERK, thereby inhibiting cancer cell proliferation and survival .

Key Findings:

- Cellular Efficacy: Compounds activating SHP1 have demonstrated low micromolar effects (EC50 values ranging from 1.54 to 2.10 μM) and significant selectivity over other homologues like SHP2 .

- Anti-Tumor Effects: In vitro studies show that related compounds exhibit potent anti-tumor effects with IC50 values between 1.65–5.51 μM against various cancer cell lines, including leukemia and lung cancer cells .

Case Studies

Several case studies have been documented to illustrate the biological impact of this compound:

- Study on Cancer Cell Lines:

- SHP1 Activation and Inflammation:

Data Tables

| Compound Name | EC50 (μM) | IC50 (μM) | Cancer Type |

|---|---|---|---|

| 3-Methylthietan-3-amine HCl | 1.54–2.10 | 1.65–5.51 | Leukemia, Lung Cancer |

| Related SHP1 Activators | <2 | 5.51 | Various Cancer Cell Lines |

Propriétés

IUPAC Name |

3-methylthietan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS.ClH/c1-4(5)2-6-3-4;/h2-3,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXJZASXSPMXKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1860028-19-8 | |

| Record name | 3-Thietanamine, 3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1860028-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methylthietan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.